molecular formula C7H6N2O2 B3235741 3-(1-Methyl-1H-pyrazol-3-yl)propiolic acid CAS No. 1354706-29-8

3-(1-Methyl-1H-pyrazol-3-yl)propiolic acid

Cat. No.: B3235741
CAS No.: 1354706-29-8
M. Wt: 150.13
InChI Key: NRMQEJDZSIUKIU-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-3-yl)propiolic acid is an organic compound with the molecular formula C7H6N2O2 It features a pyrazole ring substituted with a methyl group at the 1-position and a propiolic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)propiolic acid typically involves the reaction of 1-methyl-1H-pyrazole with propiolic acid under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the propiolic acid, followed by the addition of 1-methyl-1H-pyrazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrazol-3-yl)propiolic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the propiolic acid group to an alcohol or alkane.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions on the pyrazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a wide range of derivatives.

Scientific Research Applications

3-(1-Methyl-1H-pyrazol-3-yl)propiolic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrazol-3-yl)propiolic acid depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s overall activity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid: Similar structure but with a propanoic acid group instead of a propiolic acid group.

    3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid: Another isomer with the propanoic acid group at the 5-position of the pyrazole ring.

Uniqueness

3-(1-Methyl-1H-pyrazol-3-yl)propiolic acid is unique due to the presence of the propiolic acid group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with diverse applications in various fields of research .

Properties

IUPAC Name

3-(1-methylpyrazol-3-yl)prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-9-5-4-6(8-9)2-3-7(10)11/h4-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMQEJDZSIUKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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